[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol
Description
[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol is a bicyclic heterocyclic compound featuring a fused triazole and pyridine ring system with a hydroxymethyl (-CH₂OH) substituent at the 6-position. The hydroxymethyl group enhances solubility and bioavailability, making it a valuable intermediate in drug discovery.
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-6-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-4-6-1-2-7-8-5-9-10(7)3-6/h1-3,5,11H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWPGTPWZZKZHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C=C1CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Microwave-Mediated Synthesis: One method involves the use of enaminonitriles and benzohydrazides under microwave irradiation.
Oxidative Cyclization: Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide.
Mechanochemical Method: This method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate.
Industrial Production Methods
Industrial production methods for [1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol are not well-documented in the literature. the scalability of the microwave-mediated synthesis and mechanochemical methods suggests potential for industrial application.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the triazole or pyridine rings.
Common Reagents and Conditions
Oxidizers: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Bioactive Molecules: The compound serves as a building block for synthesizing various bioactive molecules with potential therapeutic applications.
Biology
Enzyme Inhibition: It has been studied for its potential to inhibit enzymes such as Janus kinases and prolyl hydroxylase domain-containing proteins.
Medicine
Drug Development: The compound is explored for its potential in developing drugs for cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Industry
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol involves its interaction with specific molecular targets. For example, it can act as an inverse agonist for the retinoic acid-related orphan receptor gamma t (RORγt) and inhibit Janus kinases (JAK1 and JAK2) . These interactions can modulate various biological pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between [1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol and related compounds:
Structural and Functional Analysis
- Core Flexibility: Unlike rigid pyrazolo[1,5-a]pyrimidines, the triazolo[1,5-a]pyridine scaffold allows greater substitution flexibility. For example, the hydroxymethyl group in [1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol improves water solubility compared to acetylated analogs (e.g., ethanone derivatives) .
- Biological Activity: Vactosertib: Incorporates a triazolo-pyridine moiety linked to an imidazole ring, enabling potent TGF-β/ALK5 inhibition (IC₅₀: 10 nM) and antifibrotic activity . Triazolopyrimidine Carboxamides: Exhibit antiproliferative effects against cancer cells (e.g., MCF-7, IC₅₀: 0.5 μM) due to hydrogen bonding via the carboxamide group . Acetylated Derivatives: 1-(7-Methyl-triazolo[1,5-a]pyridin-6-yl)ethanone disrupts microtubule polymerization (IC₅₀: 2.8 μM), highlighting the role of ketone groups in antitubulin activity .
Pharmacological Potential
- Anticancer Activity: Derivatives like vactosertib and 2-amino-triazolopyrimidines show promise in suppressing breast cancer proliferation (e.g., MDA-MB-231 cells) and radiotherapy-induced fibrosis .
- Antimicrobial Effects : Triazolo-pyridine hybrids with thiadiazole moieties exhibit broad-spectrum antimicrobial activity (MIC: 4–32 μg/mL) .
Limitations and Challenges
- Selectivity Issues: Quinoxaline analogs of vactosertib demonstrate reduced kinase selectivity, necessitating further structural optimization .
- Synthetic Complexity : Multi-component reactions for triazolo-pyridines often yield moderate efficiencies (43–66%), requiring purification via column chromatography .
Biological Activity
[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol is a compound that has garnered attention due to its potential pharmacological properties. This article reviews various studies exploring its biological activity, including its role as an inhibitor of specific kinases and its therapeutic implications in cancer and inflammatory diseases.
Pharmacological Properties
The compound has been identified as a potent inhibitor of the TGF-β type I receptor kinase (ALK5), which plays a crucial role in cancer progression and fibrosis. A study demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyridine exhibited significant inhibitory activity against ALK5 with an IC50 value of 0.013 μM, indicating high potency and selectivity for this target .
Additionally, the compound has shown promise as an inverse agonist for RORγt (Retinoic Acid Receptor-related Orphan Receptor gamma t), a transcription factor involved in the pathogenesis of autoimmune diseases such as psoriasis. The derivative 6-methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy)[1,2,4]triazolo[1,5-a]pyridin-6-yl)nicotinamide demonstrated robust inhibition of IL-17A production in vitro and in vivo .
The mechanism by which [1,2,4]triazolo[1,5-a]pyridin-6-ylmethanol exerts its biological effects involves selective inhibition of specific kinases. For example:
- TGF-β Signaling Pathway : Inhibition of ALK5 disrupts the TGF-β signaling cascade that is often upregulated in cancerous tissues.
- RORγt Modulation : As an inverse agonist of RORγt, it reduces the transcriptional activity associated with inflammatory cytokines.
Case Studies
Several studies have explored the efficacy of [1,2,4]triazolo[1,5-a]pyridin-6-ylmethanol derivatives in various biological models:
- Cancer Models : In murine xenograft models, compounds derived from [1,2,4]triazolo[1,5-a]pyridine demonstrated significant tumor regression when combined with standard chemotherapeutics like doxorubicin .
- Inflammatory Models : In models of psoriasis induced by IL-18/23 in mice, the compound showed a dose-dependent reduction in IL-17A levels, highlighting its potential as a therapeutic agent for autoimmune conditions .
Comparative Analysis
The following table summarizes key findings regarding the biological activity of [1,2,4]triazolo[1,5-a]pyridin-6-ylmethanol and its derivatives:
| Compound | Target | IC50 (μM) | Effect | Model |
|---|---|---|---|---|
| 12b | ALK5 | 0.013 | Potent inhibitor | Kinase assay |
| 5a | RORγt | 0.041 | Inhibits IL-17A production | Mouse cytokine model |
| 12b·HCl | ALK5 (in vivo) | 0.0165 | Tumor regression | Murine xenograft |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
